

# An In-depth Technical Guide to Amlodipine Maleate: Chemical Structure and Properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Amlodipine maleate

Cat. No.: B124478

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**Amlodipine maleate** is a widely prescribed dihydropyridine calcium channel blocker utilized for the management of hypertension and angina.[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, synthesis, and key experimental protocols for its analysis, tailored for researchers, scientists, and drug development professionals.

## Chemical Structure and Nomenclature

**Amlodipine maleate** is the maleate salt of amlodipine.[3] The active moiety, amlodipine, is a racemic mixture of (R)- and (S)-enantiomers, with the (S)-enantiomer possessing greater pharmacological activity.[4]

IUPAC Name: (Z)-but-2-enedioic acid;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate[3]

Chemical Formula:  $C_{24}H_{29}ClN_2O_9$

Molecular Weight: 524.95 g/mol

CAS Number: 88150-47-4

Synonyms: **Amlodipine Maleate**, Amvaz, UK-48,340-11

## Physicochemical Properties

The physicochemical properties of **amlodipine maleate** are crucial for its formulation, delivery, and pharmacokinetic profile. A summary of these properties is presented in the table below.

Property	Value	Reference(s)
Physical Description	White crystalline powder	
Melting Point	Form I: 174.1°C and 176.6°C (endo-endo peaks); Form II: 170.2°C, 173.6°C, and 175.1°C (endo-endo peaks)	
pKa (Strongest Basic)	9.45	
Solubility	- Slightly soluble in water. - Soluble in methanol, ethyl alcohol. - DMSO: 108.0 mg/mL.	
LogP (Octanol/Water)	2.22 (ALOGPS)	
Bioavailability	Approximately 60-65%	
Plasma Protein Binding	Approximately 97.5%	
Half-life	30 to 50 hours	

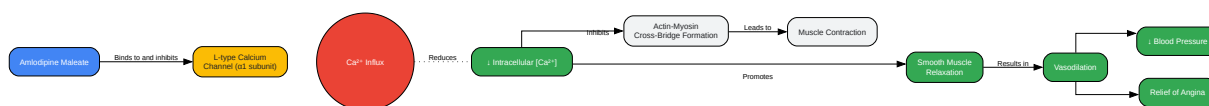
## Mechanism of Action

Amlodipine is a long-acting, angioselective calcium channel blocker. Its primary mechanism of action involves the inhibition of the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle cells.

Amlodipine binds to the alpha-1 subunit of L-type calcium channels, stabilizing them in their inactive conformation. This prevents the entry of calcium ions, which are essential for muscle contraction. The reduced intracellular calcium concentration leads to the relaxation of vascular smooth muscle cells, resulting in vasodilation. This peripheral arterial vasodilation reduces peripheral vascular resistance, thereby lowering blood pressure.

In the treatment of angina, the dilation of coronary arteries by amlodipine improves oxygen delivery to the heart muscle. Additionally, by reducing the afterload (the resistance the heart pumps against), amlodipine decreases myocardial energy consumption and oxygen demand.

Below is a diagram illustrating the signaling pathway of amlodipine's action.



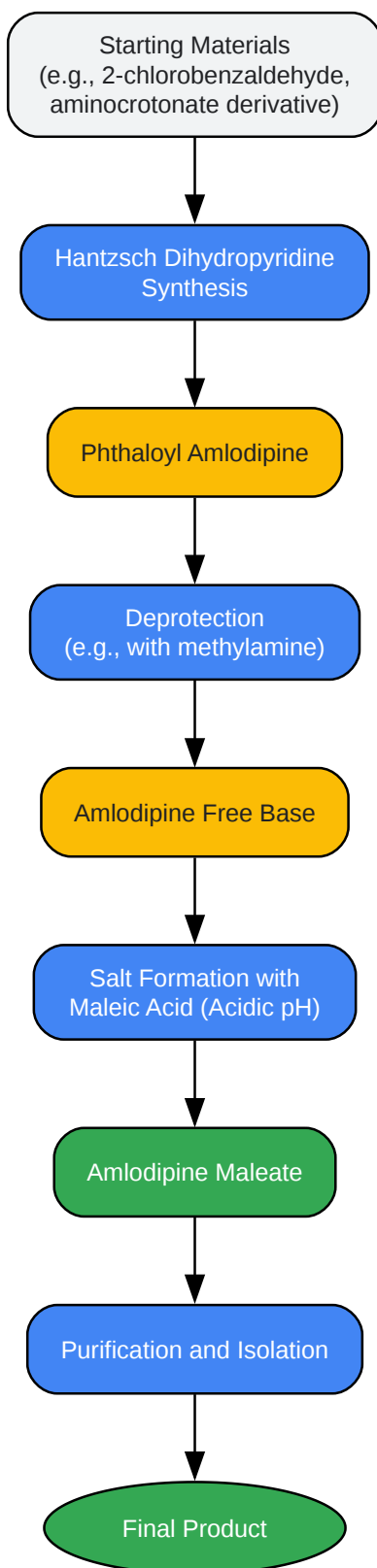
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### Amlodipine's Mechanism of Action

## Synthesis of Amlodipine Maleate

The synthesis of amlodipine typically involves a Hantzsch-type dihydropyridine synthesis. A common precursor is phthaloyl amlodipine, which is then deprotected to yield amlodipine free base. The maleate salt is subsequently formed by reacting the amlodipine free base with maleic acid in a suitable solvent under acidic conditions. It is crucial to maintain an acidic environment during the salt formation to prevent the formation of the amlodipine aspartate impurity, which can arise from a Michael addition of the amino group of amlodipine to the double bond of maleic acid.

A generalized workflow for the synthesis is depicted below.



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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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